2-(6-Pyridin-3-ylpyridazin-3-yl)sulfanyl-1-pyrrolidin-1-ylethanone
Overview
Description
The compound “2-(6-Pyridin-3-ylpyridazin-3-yl)sulfanyl-1-pyrrolidin-1-ylethanone” is a complex organic molecule that contains several functional groups . It has a pyridine ring, a pyridazine ring, a sulfanyl group, and a pyrrolidine ring. The CAS number for this compound is 894000-51-2 .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups . The pyridine and pyridazine rings are aromatic and planar, while the pyrrolidine ring is non-aromatic and can adopt various conformations. The sulfanyl group could potentially participate in hydrogen bonding or other intermolecular interactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups . For example, the presence of the pyridine and pyridazine rings could potentially make the compound relatively stable and resistant to oxidation. The sulfanyl group could make the compound more reactive or susceptible to oxidation.Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of 3-Aryl-2-sulfanylthienopyridines : A three-step synthesis method for 3-aryl-2-sulfanylthienopyridines has been developed, which involves the replacement of the halo with a (sulfanylmethyl)sulfanyl group in aryl(halopyridin-3-yl)methanones. This includes the treatment with Na2S⋅9 H2O and chloromethyl sulfides, leading to aryl{2-[(sulfanylmethyl)sulfanyl]pyridin-3-yl}methanones. Subsequent steps involve treatment with LDA (LiNiPr2) and dehydration with SOCl2 in the presence of pyridine to produce the desired products (Kobayashi, Suzuki, & Egara, 2013).
Biological Relevance and Applications
- Molecular Docking Studies for Anticancer Activity : New series of 3(2h)-one pyridazinone derivatives with potential anti-oxidant activity have been synthesized. These compounds underwent molecular docking using cyclin-dependent kinase protein and DNA-hexamer ATGCAT, demonstrating their potential in anticancer applications (Mehvish & Kumar, 2022).
- Synthesis of Thieno[2,3-b]pyridines with Antifungal Activity : The synthesis of 2-Sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile and its derivatives showed moderate antifungal activity, suggesting potential applications in antibacterial and antifungal areas. Compound 6 in particular showed significant activity against Cryptococcus neoformans (Abdelriheem, Ahmad, & Abdelhamid, 2015).
- Synthesis of Pyridine Derivatives for Biological Activities : A number of 6-(6'-arylpyridin-2-yl) and 6-(4',6'-diarylpyridin-2'-yl)-3(4H)-oxo-l,4benzothiazines have been synthesized, showing potential for diverse biological activities found in natural and synthetic pharmaceutical agents (Ashok, Pallavi, Reddy, & Rao, 2006).
Chemical and Pharmaceutical Research
- Development of Schiff Base Conjugates : Schiff base conjugates of pyridine-2-carboxaldehyde adducts, Re(CO)3(pyca-R)X, have been synthesized, demonstrating their potential in pharmaceutical applications. These new compounds were completely characterized, with some structurally elucidated by X-ray crystallography (Costa et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(6-pyridin-3-ylpyridazin-3-yl)sulfanyl-1-pyrrolidin-1-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c20-15(19-8-1-2-9-19)11-21-14-6-5-13(17-18-14)12-4-3-7-16-10-12/h3-7,10H,1-2,8-9,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLJBYFKLRJMRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301329064 | |
Record name | 2-(6-pyridin-3-ylpyridazin-3-yl)sulfanyl-1-pyrrolidin-1-ylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301329064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24815674 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
894000-51-2 | |
Record name | 2-(6-pyridin-3-ylpyridazin-3-yl)sulfanyl-1-pyrrolidin-1-ylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301329064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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